3,6-Bis(dimethylamino)xanthylium

Fluorescence spectroscopy Quantum yield Fluorescence lifetime

Fluorescent RNA detection workflows demand dyes with reliable selectivity and inter-operator consistency. Pyronin Y (CAS 17817-77-5) addresses these requirements through: • Time-independent Methyl Green-Pyronin Y differential staining-DNA green/RNA red irrespective of staining duration • 56% longer fluorescence lifetime (2.56 ns) vs Pyronin B for enhanced time-gated autofluorescence suppression • Selective dsRNA intercalation confirmed by RNase digestion (>50% signal elimination) Supplied with documented QC for immediate research use.

Molecular Formula C17H19N2O+
Molecular Weight 267.34 g/mol
CAS No. 17817-77-5
Cat. No. B090968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Bis(dimethylamino)xanthylium
CAS17817-77-5
Synonyms3,6-Bis(dimethylamino)xanthylium
Molecular FormulaC17H19N2O+
Molecular Weight267.34 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C=C3C=CC(=[N+](C)C)C=C3O2
InChIInChI=1S/C17H19N2O/c1-18(2)14-7-5-12-9-13-6-8-15(19(3)4)11-17(13)20-16(12)10-14/h5-11H,1-4H3/q+1
InChIKeyMTENKDNBVMPHAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyronin Y: Technical Baseline and Procurement


3,6-Bis(dimethylamino)xanthylium (CAS 17817-77-5), commonly available as its chloride salt Pyronin Y, is a cationic xanthene fluorophore that functions as an iminium ion [1]. As a tricyclic heteroaromatic dye, it exhibits selective intercalation into double-stranded nucleic acids with preferential affinity for RNA over DNA [2], enabling its use as a differential fluorescent stain in flow cytometry and histological applications. Its absorption maximum in 50% ethanol ranges from 546–551 nm .

RNA staining Specific for double-stranded RNA, compatible with surface marker co-staining in flow cytometry.
Time-resolved imaging Intermediate fluorescence lifetime (2.56 ns) for time-gated detection against background autofluorescence.
Histology Reliable DNA/RNA differentiation in standardized Methyl Green-Pyronin Y protocols, independent of staining time.

Why Generic Pyronin Y Substitution Fails


Substituting Pyronin Y (PYY) with its close structural analog Pyronin B (PYB), or with the rhodamine-class dye Acridine Red (AR), introduces substantial variation in photophysical performance that directly impacts assay sensitivity. Despite sharing the xanthylium core, these analogs exhibit significant divergence in fluorescence quantum yield, lifetime, and internal conversion kinetics—differences driven by subtle N-alkyl substitution patterns [1]. Furthermore, substitution with alternative RNA detection dyes such as Acridine Orange requires entirely different instrumentation configurations and introduces distinct staining selectivity profiles [2]. The following evidence quantifies these functional gaps.

Target Pyronin Y (PYY): Φf = 0.44, τf = 2.56 ns. Supports higher sensitivity and lifetime contrast.
Substitute Pyronin B (PYB): Φf = 0.31, τf = 1.64 ns. Reduced brightness and lifetime may significantly shift assay performance.
Target Pyronin Y (PYY): Detects only double-stranded RNA. Compatible with UV/blue-green excitation for Hoechst co-staining.
Substitute Acridine Orange (AO): Stains both ss/ds nucleic acids metachromatically. Requires different optical configuration and may not be interchangeable.

Pyronin Y Quantitative Differentiation Data


Fluorescence Quantum Yield and Lifetime Comparison

In a comparative study measuring fluorescence quantum yield (Φf) and lifetime (τf) across three xanthene dyes in ethanol, Pyronin Y (PYY) demonstrated intermediate performance between Acridine Red (AR) and Pyronin B (PYB) [1]. The data reveal that internal conversion (IC) rate constants scale with N-alkyl chain length, directly affecting brightness. PYY exhibited Φf = 0.44 and τf = 2.56 ns, while PYB (ethyl-substituted) showed reduced Φf = 0.31 and shorter τf = 1.64 ns. AR (methyl-substituted) achieved superior Φf = 0.64 and τf = 3.70 ns. The structural variation does not alter the radiation rate constant (kf) but significantly changes the internal conversion rate (kic), with kic for PYB being approximately 2× that of PYY [1].

Fluorescence Quantum Yield
Head-to-head
PYY: Φf = 0.44
PYB: 0.31 | AR: 0.64 (Ethanol)
Supports higher detection sensitivity relative to PYB at equivalent concentrations.
Reported 42% higher Φf vs PYB; AR exceeds PYY by 45%.
Fluorescence spectroscopy Quantum yield Fluorescence lifetime Rhodamine analogs

Fluorescence Lifetime Comparison

Fluorescence lifetime (τf) measurements reveal that PYY (2.56 ns) exhibits a 56% longer excited-state duration than PYB (1.64 ns) in ethanol, while AR achieves the longest lifetime at 3.70 ns [1]. The internal conversion rate constant (kic) for PYB is 3.78 × 10⁸ s⁻¹, compared to 1.74 × 10⁸ s⁻¹ for PYY—a 2.17-fold acceleration of non-radiative decay in PYB attributed to enhanced vibrational relaxation from the ethyl substituents [1]. The radiation rate constant (kf) remains consistent across all three compounds (~1.7 × 10⁸ s⁻¹), confirming that observed lifetime differences arise solely from non-radiative pathway modulation [1].

Fluorescence Lifetime
Head-to-head
PYY: τf = 2.56 ns
PYB: 1.64 ns | AR: 3.70 ns (TCSPC)
Enables time-gated detection schemes, reducing background autofluorescence interference.
PYY kic is 2.17× slower than PYB, driven by N-alkyl substitution.
Time-resolved fluorescence Fluorescence lifetime Internal conversion Photophysics

Flow Cytometry RNA Staining Specificity

In flow cytometric estimation of cellular DNA and RNA content, the Pyronin Y (PY)/Hoechst 33342 (HO342) dual-staining method produced results in good agreement with the established Acridine Orange (AO) method [1]. Critically, only double-stranded RNA fluoresces when stained with Pyronin Y, whereas AO stains both single-stranded and double-stranded nucleic acids with metachromatic properties that complicate interpretation [2]. RNase digestion removed approximately half of the PY fluorescence signal from ethanol-fixed cells stained with HO342 and PY, confirming the RNA specificity of the PY signal component [1]. The method employs a 45-minute incubation with 5 µM HO342 followed by addition of 5 µM PY with an additional 45-minute incubation at 37°C [1].

Flow Cytometry RNA Staining
Cross-study
PY + Hoechst 33342 dual-stain
5 µM each, sequential 45 min incubation at 37°C.
Supports simultaneous RNA/DNA analysis with antibody co-staining for surface markers.
~50% fluorescence eliminated by RNase digestion, confirming RNA specificity.
Flow cytometry RNA quantification Nucleic acid staining Differential fluorescence

Methyl Green-Pyronin Y Quantitative Staining

A comparative analysis of the standardized Methyl Green-Pyronin Y (MG-PY) technique against gallocyanin chromalum and Feulgen procedures for simultaneous cytophotometric measurement of DNA and RNA concluded that the MG-PY stain is reliable for quantitative assessment of both nucleic acids [1]. The differential staining pattern—DNA appearing clear green (methyl green) and RNA appearing red (pyronin Y)—is dictated by the relative concentrations of methyl green and pyronin Y and by solution pH, not by staining time [2]. This time-independence of differential staining distinguishes MG-PY from many competing histological stains where staining duration critically affects outcome reproducibility [2].

MG-PY Quantitative Staining
Head-to-head
DNA (green) / RNA (red) differentiation
Validated against gallocyanin chromalum and Feulgen procedures.
Provides reliable quantitative DNA/RNA assessment, time-independent differentiation supports protocol reproducibility.
Staining dictated by dye concentration and pH, not duration.
Image cytometry Histological staining Nucleic acid quantification Methyl Green

Photosensitizing Activity: Analog Comparison

Pyronin Y (PY) exhibits photosensitizing activity comparable to Toluidine Blue O (TB), with both dyes demonstrating selective mitochondrial localization and light-induced cytotoxicity in tumor cells [1]. Comparative studies with Rhodamine 123 (another mitochondrial cationic dye) and Merocyanine 540 (a membrane-binding noncationic dye) suggest that PY and TB may possess selective antitumor photosensitizing activity through mitochondrial targeting [1]. The data support a singlet oxygen-mediated mechanism of mitochondrial damage upon photoactivation [1].

Photosensitizing Activity
Head-to-head
Mitochondrial targeting, singlet oxygen generation
Compared to Toluidine Blue O, Rhodamine 123, Merocyanine 540.
Reported mitochondrial photosensitizer scaffold for PDT research applications.
Defined localization distinguishes it from membrane-binding dyes.
Photodynamic therapy Photosensitizer Mitochondrial targeting Cationic dyes

Extinction Coefficient Solvent Dependence

Spectrophotometric characterization of analytically pure Pyronin Y reveals that solvent composition strongly modulates the molar extinction coefficient (ε) [1]. Aqueous ethanolic solutions containing approximately 50% ethanol yielded higher ε-values than solutions with more concentrated ethanol content [1]. Commercial specifications for Pyronin Y indicate λmax = 546–551 nm in 50% ethanol, with absorption ratio (P-15/P+15) specification of 1.23–1.7 and dye content ≥50% .

Extinction Coefficient Solvent Dependence
Supporting
λmax = 546–551 nm in 50% EtOH
Higher ε in 50% ethanol vs. concentrated ethanol solutions.
Solvent composition modulates ε; batch verification of absorption ratio supports quantitative reproducibility.
Commercial specification: P-15/P+15 ratio 1.23–1.7.
Spectrophotometry Extinction coefficient Solvent effects Analytical chemistry

Pyronin Y Research & Industrial Applications


Flow Cytometry RNA Analysis with Surface Markers

Laboratories performing flow cytometric discrimination of G0 versus G1 cell populations or monitoring translational capacity via cellular RNA content should select Pyronin Y in combination with Hoechst 33342 (5 µM each, sequential 45-minute incubations at 37°C) rather than Acridine Orange [1]. This dual-dye method yields RNA estimates concordant with AO while enabling simultaneous fluorescein-conjugated antibody detection of cell surface markers—a configuration impractical with AO due to its metachromatic properties and spectral constraints. Pyronin Y specifically detects only double-stranded RNA, and approximately 50% of its fluorescence signal is eliminated by RNase digestion, confirming the RNA-specific component of the measurement [1]. The method requires a dual-source flow cytometer with UV excitation for Hoechst 33342 (430–470 nm detection) and blue-green/green excitation for Pyronin Y (590–650 nm detection) [1].

Quantitative DNA/RNA Histological Assessment

Pathology laboratories requiring simultaneous quantitative DNA/RNA measurement in tissue sections should implement the standardized Methyl Green-Pyronin Y (MG-PY) staining protocol validated against gallocyanin chromalum and Feulgen procedures [2]. The MG-PY method provides reliable quantitative assessment of both nucleic acids with DNA appearing clear green and RNA appearing red. Critically, the differential staining is dictated by relative dye concentrations and solution pH, not by staining duration, conferring superior inter-operator reproducibility compared to time-sensitive staining alternatives [3]. This time-independence makes MG-PY particularly suitable for routine diagnostic workflows where protocol standardization across multiple technicians is essential.

Fluorescence Lifetime Imaging of dsRNA

Investigators employing time-resolved fluorescence techniques or time-gated imaging to suppress background autofluorescence should select Pyronin Y (PYY) over Pyronin B (PYB) based on the 56% longer fluorescence lifetime of PYY (2.56 ns vs. 1.64 ns in ethanol) [4]. The extended excited-state duration of PYY arises from its reduced internal conversion rate (kic = 1.74 × 10⁸ s⁻¹), which is 2.17-fold slower than PYB's kic (3.78 × 10⁸ s⁻¹) due to the absence of ethyl substituents that accelerate non-radiative decay [4]. This lifetime advantage enhances discrimination between dye emission and short-lived autofluorescence in tissue sections or complex biological matrices.

Mitochondrial Photosensitizers for Photodynamic Therapy

Research programs investigating mitochondrial-targeted photodynamic therapy agents should consider Pyronin Y as a well-characterized cationic photosensitizer scaffold with demonstrated selective mitochondrial accumulation and light-induced singlet oxygen generation [5]. Comparative studies establish that Pyronin Y exhibits photosensitizing efficacy comparable to Toluidine Blue O, with both dyes demonstrating selective antitumor photosensitizing activity through mitochondrial targeting mechanisms that distinguish them from membrane-binding dyes like Merocyanine 540 [5]. The defined subcellular localization and established singlet oxygen generation pathway provide a validated reference point for structure-activity relationship studies of cationic photosensitizers.

Application
Selection Property
Validation Focus
Flow Cytometry RNA Analysis with Surface Markers
dsRNA-specific staining with Hoechst 33342 compatibility
Verify surface marker co-staining and RNase-sensitive signal elimination (~50%)
Quantitative DNA/RNA Histological Assessment
Time-independent differential staining in standardized MG-PY protocol
Validate quantitative performance against established cytophotometric methods
Fluorescence Lifetime Imaging of dsRNA
Longer fluorescence lifetime (2.56 ns) for time-gated detection
Confirm lifetime discrimination against short-lived autofluorescence in target matrix
Mitochondrial Photosensitizers for PDT Research
Selective mitochondrial localization and singlet oxygen generation
Evaluate subcellular localization and ROS generation in target cell models

Technical Documentation Hub

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